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Cat. No.: B1241021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl imatinib, the major active metabolite of the tyrosine kinase inhibitor imatinib,

plays a significant role in the overall pharmacological profile and drug-drug interaction potential

of its parent compound. This guide provides a comparative analysis of N-Desmethyl imatinib's

interactions with other drugs, supported by experimental data, to aid in preclinical and clinical

research.

Metabolic Profile and Interaction Pathways
Imatinib is primarily metabolized to N-Desmethyl imatinib by cytochrome P450 (CYP)

enzymes, predominantly CYP3A4 and CYP2C8.[1][2][3][4][5][6] This metabolite is

pharmacologically active, exhibiting similar in vitro potency against Bcr-Abl kinase as imatinib.

[6] Both imatinib and N-Desmethyl imatinib are substrates and inhibitors of various CYP

enzymes and drug transporters, creating a complex network of potential drug interactions.[2][7]

[8]

The following diagram illustrates the key metabolic and interaction pathways for imatinib and N-
Desmethyl imatinib.
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Caption: Metabolic and interaction pathways of imatinib and N-Desmethyl imatinib.

Quantitative Comparison of In Vitro Enzyme
Inhibition
The inhibitory potential of N-Desmethyl imatinib against key drug-metabolizing enzymes has

been evaluated in various in vitro studies. The following table summarizes the available

inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
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Compound Enzyme Ki (µM) IC50 (µM)
Experimental
System

N-Desmethyl

imatinib
CYP3A4/5 13.7 -

Human Liver

Microsomes

Imatinib CYP3A4/5 8.0 -
Human Liver

Microsomes

N-Desmethyl

imatinib
CYP2C8 - 99 Not Specified

Imatinib CYP2C8 34.7 - Not Specified

N-Desmethyl

imatinib
CYP2D6 13.5 - Not Specified

Imatinib CYP2D6 7.5 - Not Specified

Data sourced from manufacturer reviews and published studies.[9]

Impact of Drug Interactions on Pharmacokinetics
Co-administration of drugs that are inhibitors or inducers of the enzymes and transporters

involved in the disposition of imatinib and N-Desmethyl imatinib can significantly alter their

plasma concentrations.
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Interacting Drug
Mechanism of
Interaction

Effect on
Imatinib/N-
Desmethyl imatinib

Reference

Ketoconazole CYP3A4 inhibitor
Increases imatinib

AUC
[2][3]

Rifampicin CYP3A4 inducer
Decreases imatinib

AUC
[2][3]

Gemfibrozil CYP2C8 inhibitor
Increases imatinib

exposure
[2][3]

Genistein
Potential CYP3A4

inducer

Decreases imatinib

AUC and Cmax in rats
[10]

Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies

designed to assess drug metabolism and interactions.

In Vitro Cytochrome P450 Inhibition Assays
Objective: To determine the inhibitory potential of N-Desmethyl imatinib on specific CYP

enzymes.

Methodology:

Human liver microsomes (HLM) or cDNA-expressed CYP enzymes are used as the

enzyme source.

A probe substrate specific for the CYP isoform of interest is incubated with the enzyme

source in the presence of various concentrations of the inhibitor (N-Desmethyl imatinib).

The formation of the metabolite of the probe substrate is measured, typically by liquid

chromatography-mass spectrometry (LC-MS).

IC50 values are calculated by determining the inhibitor concentration that causes a 50%

reduction in enzyme activity. Ki values are determined through more detailed kinetic
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modeling.[5][9]

The following workflow illustrates a typical in vitro CYP inhibition experiment.

In Vitro CYP Inhibition Assay Workflow

Prepare reaction mixture:
- Human Liver Microsomes/cDNA-expressed CYP

- NADPH regenerating system
- Buffer

Add varying concentrations of
N-Desmethyl Imatinib (Inhibitor)

Pre-incubate

Initiate reaction by adding
CYP-specific probe substrate

Incubate at 37°C

Stop reaction
(e.g., with acetonitrile)

Analyze metabolite formation
by LC-MS

Calculate IC50 / Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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